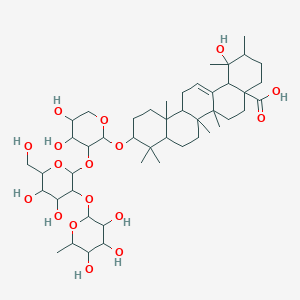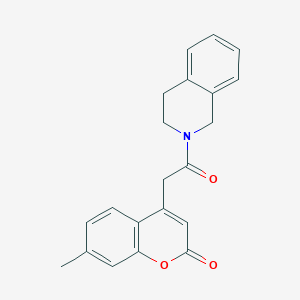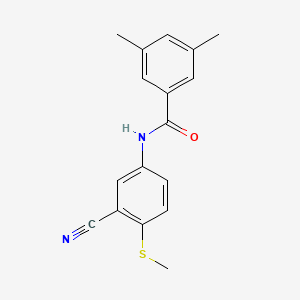![molecular formula C20H27N7O B2395958 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine CAS No. 2415509-82-7](/img/structure/B2395958.png)
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine, also known as CBP-307, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine exerts its pharmacological effects by inhibiting the activity of several enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been shown to modulate the activity of several ion channels, including the TRPV1 channel.
Biochemical and physiological effects:
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and cAMP in the brain, which are involved in the regulation of mood and behavior. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has also been found to modulate the expression of several genes that are involved in the regulation of inflammation and immune response. Furthermore, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been shown to modulate the activity of ion channels, which are involved in the regulation of pain perception and thermoregulation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has several advantages for lab experiments. It has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has also been shown to be stable in various biological matrices, making it suitable for pharmacokinetic and pharmacodynamic studies. However, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has limited selectivity for its target enzymes and receptors, which can result in off-target effects.
Orientations Futures
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has several potential future directions for drug development. It has shown promising results in various preclinical studies, and further studies are needed to evaluate its safety and efficacy in humans. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has potential applications in the treatment of cancer, inflammation, and neurological disorders. Furthermore, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has potential applications in the development of novel pain medications. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine and evaluating its safety and efficacy in humans.
Conclusion:
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine is a small molecule drug that has shown promising results in various preclinical studies. It has potential applications in the treatment of cancer, inflammation, and neurological disorders. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine exerts its pharmacological effects by inhibiting the activity of several enzymes and receptors. It has several advantages for lab experiments, including a favorable pharmacokinetic profile and stability in various biological matrices. However, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has some limitations for lab experiments, including limited solubility and selectivity. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine and evaluating its safety and efficacy in humans.
Méthodes De Synthèse
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine can be synthesized using a multi-step process, which involves the reaction of several reagents. The synthesis starts with the reaction of 4-chloro-6-cyclobutylpyrimidine with piperazine to form 4-(6-cyclobutylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 4-chloro-2-(morpholin-4-yl)pyrimidine to form the final product, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine. The synthesis of 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including the treatment of cancer, inflammation, and neurological disorders. 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been shown to inhibit the activity of several enzymes and receptors that are involved in the pathogenesis of these diseases. Furthermore, 4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been found to have a favorable pharmacokinetic profile, making it a potential candidate for further drug development.
Propriétés
IUPAC Name |
4-[2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c1-2-16(3-1)17-14-19(23-15-22-17)25-6-8-27(9-7-25)20-21-5-4-18(24-20)26-10-12-28-13-11-26/h4-5,14-16H,1-3,6-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJGBMNHDQNGCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2395876.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2395877.png)
![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)


![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)







